molecular formula C12H4Br2S4 B15231727 3,3'-Dibromo-2,2'-bithieno[3,2-b]thiophene

3,3'-Dibromo-2,2'-bithieno[3,2-b]thiophene

Cat. No.: B15231727
M. Wt: 436.2 g/mol
InChI Key: WGJQKMHUVAQDRN-UHFFFAOYSA-N
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Description

3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene is an organic compound with the molecular formula C12H4Br2S4. It is a derivative of bithieno[3,2-b]thiophene, where two bromine atoms are substituted at the 3 and 3’ positions. This compound is of significant interest in the field of organic electronics due to its unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene typically involves the bromination of 2,2’-bithieno[3,2-b]thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biaryl or heteroaryl compounds .

Scientific Research Applications

3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene has several applications in scientific research, particularly in the field of organic electronics. It is used in the design and synthesis of optoelectronic devices, including:

Mechanism of Action

The mechanism by which 3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and the conjugated thiophene rings contribute to its high electron affinity and charge mobility. These properties enable efficient charge transport in optoelectronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene is unique due to the specific positioning of the bromine atoms, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring high charge mobility and stability .

Properties

Molecular Formula

C12H4Br2S4

Molecular Weight

436.2 g/mol

IUPAC Name

6-bromo-5-(6-bromothieno[3,2-b]thiophen-5-yl)thieno[3,2-b]thiophene

InChI

InChI=1S/C12H4Br2S4/c13-7-9-5(1-3-15-9)17-11(7)12-8(14)10-6(18-12)2-4-16-10/h1-4H

InChI Key

WGJQKMHUVAQDRN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1SC(=C2Br)C3=C(C4=C(S3)C=CS4)Br

Origin of Product

United States

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